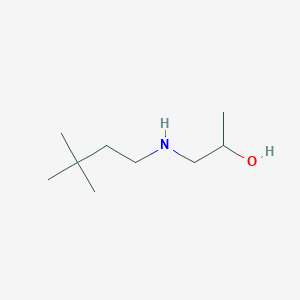
1-((3,3-Dimethylbutyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,3-dimethylbutyl)amino]propan-2-ol is an organic compound with the molecular formula C9H21NO It contains a secondary amine and a secondary alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(3,3-dimethylbutyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-[(3,3-dimethylbutyl)amino]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,3-dimethylbutyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3,3-dimethylbutyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3,3-dimethylbutyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-3-[(3,3-dimethylbutyl)amino]propan-2-ol: Similar structure but with an additional amino group.
3,3-dimethylbutylamine: Lacks the hydroxyl group present in 1-[(3,3-dimethylbutyl)amino]propan-2-ol.
Propan-2-ol: A simpler alcohol without the bulky dimethylbutyl group.
Uniqueness
1-[(3,3-dimethylbutyl)amino]propan-2-ol is unique due to its combination of a secondary amine and a secondary alcohol, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Eigenschaften
Molekularformel |
C9H21NO |
|---|---|
Molekulargewicht |
159.27 g/mol |
IUPAC-Name |
1-(3,3-dimethylbutylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(11)7-10-6-5-9(2,3)4/h8,10-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
IATBTIVZUVQEET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















